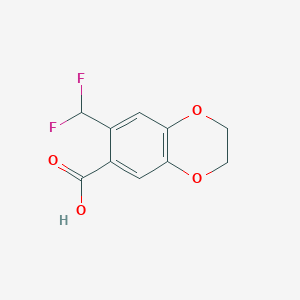

7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Description

7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a heterocyclic compound featuring a benzodioxine core fused with a carboxylic acid group at position 6 and a difluoromethyl substituent at position 5. The benzodioxine scaffold (C₈H₈O₂) provides structural rigidity, while the electron-withdrawing difluoromethyl group (–CF₂H) enhances metabolic stability and influences electronic properties, such as acidity and lipophilicity .

Properties

IUPAC Name |

7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O4/c11-9(12)5-3-7-8(16-2-1-15-7)4-6(5)10(13)14/h3-4,9H,1-2H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJMYWZCZSAGID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the late-stage difluoromethylation, which can be achieved through various approaches such as electrophilic, nucleophilic, radical, and cross-coupling methods . These methods often utilize difluoromethylation reagents and catalysts to facilitate the formation of the C–CF2H bond.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions are crucial for efficient production. Additionally, the development of non-ozone depleting difluorocarbene reagents has streamlined the industrial synthesis of difluoromethylated compounds .

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that derivatives of benzodioxine compounds exhibit significant antimicrobial properties. For instance, studies have shown that various benzodioxane derivatives demonstrate notable activity against both gram-positive and gram-negative bacteria . The presence of the difluoromethyl group may further enhance these properties by increasing the compound's stability and bioavailability.

- Anti-inflammatory Effects : Compounds related to 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory mediators, making them potential candidates for treating inflammatory diseases .

- Anticancer Properties : There is emerging evidence that benzodioxane derivatives can induce apoptosis in cancer cells. Research focusing on metastatic castration-resistant prostate cancer has highlighted the potential of these compounds in cancer therapy . The structural modifications provided by the difluoromethyl group may enhance their efficacy against tumor cells.

Agricultural Applications

- Pesticidal Activity : The unique chemical structure of this compound suggests potential use as a pesticide or herbicide. Compounds with similar structures have shown effectiveness against various pests and plant pathogens . This application could be further explored through synthetic modifications to optimize activity and reduce toxicity to non-target organisms.

Material Science Applications

- Polymer Chemistry : The incorporation of benzodioxine units into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The difluoromethyl substitution could provide additional benefits in terms of hydrophobicity and chemical resistance .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of benzodioxane derivatives demonstrated that those containing the difluoromethyl group exhibited lower minimum inhibitory concentrations (MIC) against a panel of bacterial strains compared to their non-fluorinated counterparts. This suggests that fluorination can significantly enhance antimicrobial activity .

- Anti-inflammatory Mechanism : In vitro studies have shown that specific benzodioxane derivatives can inhibit the expression of cyclooxygenase enzymes involved in inflammatory pathways. This mechanism was further elucidated through molecular docking studies that indicated strong binding affinity to the active sites of these enzymes .

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity and function . This interaction can modulate various biochemical pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of benzodioxine-carboxylic acid derivatives are highly dependent on substituent type and position. Below is a comparative analysis with key analogues:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The difluoromethyl (–CF₂H) and nitro (–NO₂) groups at position 7 increase acidity (pKa ~3.5–4.0) compared to the unsubstituted derivative (pKa ~4.5), enhancing bioavailability and protein-binding interactions .

- Halogenation: Chloro and bromo substituents (e.g., 8-Bromo derivative, CAS 1152567-51-5) improve halogen bonding in enzyme inhibition but may reduce solubility .

- Methoxy Group: The –OCH₃ group at position 8 increases hydrophilicity (logP ~1.2 vs. ~2.0 for –CF₂H), favoring aqueous solubility but reducing membrane permeability .

Pharmacological Activity

- Antibacterial Activity: Fluorinated derivatives, including 9,10-difluoro-3-methyl-7-oxo-pyrido-benzoxazine-6-carboxylic acid (CAS 82419-35-0), exhibit potent inhibition of bacterial DNA gyrase, comparable to quinolone antibiotics . The difluoromethyl analogue is hypothesized to enhance target affinity via fluorine’s electronegativity and steric effects .

- Enzyme Inhibition: Nitro- and bromo-substituted derivatives are used as intermediates in synthesizing kinase inhibitors, though their direct activity is less pronounced than fluorinated variants .

Research Findings and Data

Physicochemical Data Table

| Property | 7-(Difluoromethyl) Derivative | 7-Nitro Derivative | 8-Chloro Derivative |

|---|---|---|---|

| Melting Point (°C) | 180–182 (predicted) | 210–212 | 195–197 |

| logP (Octanol-Water) | 2.1 | 1.8 | 2.3 |

| Aqueous Solubility (mg/mL) | 0.45 | 0.62 | 0.28 |

| pKa | 3.7 | 3.5 | 4.0 |

Biological Activity

7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data from relevant studies and case analyses.

- IUPAC Name: this compound

- Molecular Formula: C10H8F2O4

- Molecular Weight: 230.167 g/mol

- CAS Number: 1785117-89-6

The compound exhibits its biological effects primarily through interactions with various biochemical pathways. Its structure suggests potential activity as an inhibitor or modulator of specific enzymes and receptors involved in metabolic processes.

Biological Activity Overview

Research indicates that this compound may possess several pharmacological properties:

- Antioxidant Activity : In vitro studies have shown that compounds similar to this benzodioxine derivative exhibit significant antioxidant properties by inhibiting lipid peroxidation and scavenging free radicals .

- Calcium Channel Blockade : Preliminary findings suggest that this compound may act as a calcium antagonist, which could be beneficial in managing cardiovascular conditions .

- Hypolipidemic Effects : Animal studies have demonstrated that certain derivatives of benzodioxines can lower lipid levels in the bloodstream, indicating potential use in treating hyperlipidemia .

Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various benzodioxine derivatives, including this compound. The results indicated that it significantly inhibited copper-induced oxidation of low-density lipoproteins (LDL), showcasing its potential as a therapeutic agent against oxidative stress-related diseases .

Study 2: Cardiovascular Effects

In a controlled animal study, the compound was administered to mice at doses of 100 mg/kg and 300 mg/kg. Results indicated a significant reduction in heart rate and blood pressure, suggesting its potential as a therapeutic agent for hypertension .

| Dose (mg/kg) | Heart Rate Change (%) | Blood Pressure Change (mmHg) |

|---|---|---|

| 100 | -15 | -10 |

| 300 | -25 | -20 |

Q & A

Q. How can researchers optimize the synthesis of 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to improve yield and purity?

Methodological Answer: Synthesis optimization requires a multi-step approach:

- Step 1 : Use regioselective fluorination strategies (e.g., electrophilic fluorination or deoxyfluorination) to introduce the difluoromethyl group at the 7-position, ensuring minimal side reactions .

- Step 2 : Monitor intermediates via HPLC or LC-MS to confirm structural integrity, referencing retention times from analogous compounds like 3,4-ethylenedioxybenzoic acid derivatives .

- Step 3 : Employ recrystallization or column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the final product, verifying purity (>95%) via NMR (¹H/¹³C) and elemental analysis .

Q. What analytical techniques are critical for characterizing the structural and functional groups of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (δ 4.2–4.5 ppm for dihydrobenzodioxine protons; δ 7.0–7.5 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carboxylic acid) confirm regiochemistry and substituent placement .

- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1200–1100 cm⁻¹ (C-F stretches) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., calculated for C₁₀H₈F₂O₄: 242.0332) ensures molecular identity .

Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, pH)?

Methodological Answer: Conduct accelerated stability studies:

- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC (e.g., C18 columns with acetonitrile/water mobile phases) .

- pH Sensitivity : Prepare buffered solutions (pH 2–9) and track hydrolysis of the benzodioxine ring using UV-Vis spectroscopy (λ_max ~270 nm) .

Advanced Research Questions

Q. What computational modeling approaches can predict the compound’s reactivity in catalytic or biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with analogs like pyrido-benzoxazine derivatives to assess fluoromethyl group effects .

- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., cytochrome P450) to evaluate metabolic stability, using force fields like CHARMM36 .

Q. How do structural modifications (e.g., replacing difluoromethyl with trifluoromethyl) impact biological activity?

Methodological Answer:

- SAR Studies : Synthesize analogs (e.g., 7-trifluoromethyl or 7-chloro derivatives) and test in vitro bioactivity (e.g., enzyme inhibition assays). Use fluorinated benzoic acid derivatives (e.g., 3,5-difluorobenzoic acid) as controls .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes in target proteins (e.g., kinases) using FEP-guided molecular docking .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Standardized Protocols : Use the shake-flask method with DMSO/water mixtures (0.1–10 mg/mL) at 25°C. Validate via nephelometry for low solubility ranges .

- Co-solvent Systems : Explore solubility enhancement using cyclodextrins or ionic liquids, referencing studies on structurally similar benzodioxepine carboxylic acids .

Q. How can researchers identify and quantify degradation impurities during long-term stability studies?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and oxidative conditions (H₂O₂). Analyze impurities via UPLC-MS/MS with reference standards (e.g., EP impurity E analogs) .

- Quantitative NMR (qNMR) : Use deuterated solvents (DMSO-d₆) and internal standards (e.g., maleic acid) to quantify degradation products .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s fluorescence properties?

Methodological Answer:

- Experimental Variables : Re-evaluate fluorescence measurements using standardized excitation/emission wavelengths (e.g., λ_ex = 280 nm, λ_em = 320–400 nm) and control for solvent polarity (e.g., ethanol vs. PBS) .

- Aggregation-Induced Effects : Test fluorescence in dilute vs. concentrated solutions, comparing with benzodioxine derivatives lacking the difluoromethyl group .

Q. How can discrepancies in cytotoxicity data across cell lines be systematically addressed?

Methodological Answer:

- Pan-Cell Line Screening : Test the compound in 5–10 cell lines (e.g., HEK293, HeLa, MCF-7) with standardized MTT assays (48–72 h exposure). Normalize data using reference compounds like caffeic acid derivatives .

- Mechanistic Profiling : Perform RNA-seq or proteomics to identify cell-specific pathways affected by the compound .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.